1-(furan-2-carbonyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-yl(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone is a complex organic compound that features a furan ring, a triazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-carbonyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as furan-2,5-dione derivatives, dihydrotriazole derivatives, and substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(furan-2-carbonyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential .
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it valuable for applications in material science and catalysis .
Mechanism of Action
The mechanism of action of 1-(furan-2-carbonyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring can interact with aromatic residues in proteins, while the triazole ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives, triazole derivatives, and piperidine derivatives. Examples include:
- Furan-2-yl(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanol
- 4-Methyl-5H-furan-2-one
- 5-Furan-2-yl-4H-[1,2,4]-triazole-3-thiol
Uniqueness
What sets 1-(furan-2-carbonyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine apart is its unique combination of the furan, triazole, and piperidine rings. This combination provides a distinct set of chemical properties and biological activities that are not commonly found in other compounds. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile and valuable compound for research and industrial applications .
Properties
IUPAC Name |
furan-2-yl-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c1-16-9-14-15-13(16)22(19,20)10-4-6-17(7-5-10)12(18)11-3-2-8-21-11/h2-3,8-10H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFGDKXGFFGIPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.